A Technical Guide to the Structural Elucidation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid
A Technical Guide to the Structural Elucidation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid. Moving beyond a simple recitation of analytical techniques, this document elucidates the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. The methodologies described herein are grounded in established principles of analytical chemistry and are supported by authoritative references to peer-reviewed literature and databases.
Foundational Analysis: From Elemental Composition to Functional Group Identification
A robust structural elucidation workflow begins with a foundational understanding of the molecule's basic properties. For 1-(2-Methoxyethyl)piperidine-4-carboxylic acid, this entails confirming its elemental composition and identifying its key functional groups through a combination of mass spectrometry and infrared spectroscopy.
Molecular Formula: C₉H₁₇NO₃[1] Molecular Weight: 187.24 g/mol [1]
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is indispensable for the unambiguous determination of the elemental composition of a novel compound.
Experimental Protocol:
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Sample Preparation: Prepare a 1 mg/mL solution of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
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Analysis Mode: Operate the instrument in positive ion mode to generate the protonated molecule, [M+H]⁺.
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Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
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Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.
Expected Results & Interpretation:
The protonated molecule, [M+H]⁺, should be observed at an m/z corresponding to the addition of a proton to the molecular weight of the compound. The high-resolution measurement will provide a highly accurate mass, allowing for the confident determination of the elemental formula as C₉H₁₈NO₃⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.
Experimental Protocol:
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Sample Preparation: As 1-(2-Methoxyethyl)piperidine-4-carboxylic acid is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.
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Instrumentation: Use a standard FTIR spectrometer.
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Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present.
Expected Salient Peaks & Interpretation:
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |
| 2950-2850 | C-H stretch | Alkane | Indicates the presence of the piperidine ring and ethyl chain. |
| ~1710 | C=O stretch | Carboxylic Acid | Confirms the presence of the carbonyl group. |
| ~1200-1100 | C-O stretch | Ether & Carboxylic Acid | Indicates the C-O bonds in the methoxyethyl group and the carboxylic acid. |
The presence of a broad O-H stretch, a strong C=O stretch, and C-H and C-O stretches are highly indicative of a substituted piperidine carboxylic acid with an ether linkage.
Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon and proton framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterium oxide (D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.
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Data Analysis: Process the spectra using appropriate software and assign the signals to the corresponding nuclei in the molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~3.55 | t | 2H | -O-CH ₂-CH₂-N- |
| ~3.35 | s | 3H | -OCH ₃ |
| ~2.8-3.0 | m | 2H | Piperidine H2, H6 (axial) |
| ~2.60 | t | 2H | -O-CH₂-CH ₂-N- |
| ~2.3-2.5 | m | 1H | Piperidine H4 |
| ~2.1-2.3 | m | 2H | Piperidine H2, H6 (equatorial) |
| ~1.8-2.0 | m | 2H | Piperidine H3, H5 (axial) |
| ~1.6-1.8 | m | 2H | Piperidine H3, H5 (equatorial) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | DEPT-135 | Assignment |
| ~178 | absent | -C OOH |
| ~71 | CH₂ | -O-C H₂-CH₂-N- |
| ~59 | CH₃ | -OC H₃ |
| ~58 | CH₂ | -O-CH₂-C H₂-N- |
| ~53 | CH₂ | Piperidine C2, C6 |
| ~42 | CH | Piperidine C4 |
| ~28 | CH₂ | Piperidine C3, C5 |
2D NMR Correlation Spectroscopy
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COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system. Expected correlations would be observed between the protons on the piperidine ring and between the two methylene groups of the methoxyethyl chain.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for definitively assigning the proton and carbon signals of each CH, CH₂, and CH₃ group.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key to connecting the different fragments of the molecule. For instance, correlations between the protons of the N-CH₂ group and the C2/C6 carbons of the piperidine ring would confirm the attachment of the methoxyethyl group to the nitrogen.
Fragmentation Analysis: Elucidating the Molecular Skeleton via Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides valuable information about the connectivity of a molecule by analyzing its fragmentation pattern.
Experimental Protocol:
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Instrumentation: Utilize a mass spectrometer capable of tandem MS, such as a triple quadrupole or ion trap instrument.
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Precursor Ion Selection: Isolate the [M+H]⁺ ion.
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Collision-Induced Dissociation (CID): Fragment the precursor ion by colliding it with an inert gas (e.g., argon).
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Product Ion Scan: Acquire the mass spectrum of the resulting fragment ions.
Predicted Fragmentation Pathway:
The fragmentation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid is expected to be initiated by cleavage of the bonds alpha to the nitrogen atom and the carbonyl group.
Caption: Integrated workflow for the structural elucidation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid.
Conclusion
The structural elucidation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid is a multi-faceted process that requires the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By following the detailed protocols and interpretative guidelines outlined in this technical guide, researchers can confidently and accurately determine the structure of this and similar small molecules. The emphasis on a logical, self-validating workflow ensures the scientific integrity of the final structural assignment, a critical aspect in drug discovery and development.
References
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NMRDB.org. Predict 1H and 13C NMR spectra. [Link]
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ChemAxon. NMR Predictor. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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PubChem. Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate. [Link]
